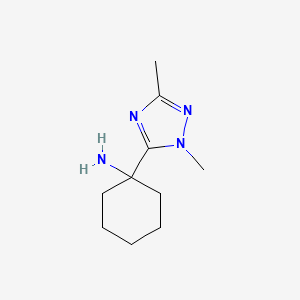

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

1-(2,5-dimethyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C10H18N4/c1-8-12-9(14(2)13-8)10(11)6-4-3-5-7-10/h3-7,11H2,1-2H3 |

InChI Key |

UUGOQJXESXEETN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C2(CCCCC2)N)C |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The synthesis begins with the construction of the 1,2,4-triazole core, a five-membered heterocycle containing three nitrogen atoms. This is typically achieved via cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors under controlled acidic or basic conditions. The cyclization mechanism proceeds through nucleophilic attack and ring closure to form the triazole nucleus.

- Typical Reaction Conditions: Acidic or basic media, often with heating to facilitate ring closure.

- Starting Materials: Hydrazine or substituted hydrazines and nitriles or amidines that provide the carbon and nitrogen framework for the ring.

Attachment of the Cyclohexane Ring Bearing the Amine Group

The final key step involves linking the cyclohexane ring to the triazole moiety through a nucleophilic substitution or condensation reaction, introducing the amine functionality at the cyclohexane 1-position.

- Approach: Reaction of a suitable cyclohexanone or cyclohexane derivative with the triazole intermediate.

- Typical Reactions: Reductive amination or nucleophilic substitution depending on the functional groups present.

- Reducing Agents: Lithium aluminum hydride or other hydride donors may be used if reduction is needed to convert ketones to amines.

- Reaction Conditions: Controlled temperature and solvent choice to optimize yield and purity.

Alternative “One-Pot” Synthesis Strategies

Recent research has developed streamlined “one-pot” methods that combine multiple steps to synthesize triazole-based amines efficiently. These methods involve:

- Starting Materials: Substituted hydrazino compounds and carboxylic acid derivatives or nitriles.

- Process: Sequential acylation, cyclization, and ring-opening reactions conducted in a single reaction vessel without isolating intermediates.

- Advantages: Higher yields, reduced reaction times, and simplified purification.

- Example: The acylation of hydrazines followed by heterocyclization and acid-catalyzed ring opening to yield triazole amines with high purity and quantitative yields.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Triazole ring formation | Hydrazine + nitrile, acidic/basic medium | Heating required for cyclization |

| Methylation of triazole | Methyl iodide or dimethyl sulfate | Controlled to achieve 1,3-dimethylation |

| Cyclohexane ring attachment | Cyclohexanone derivative + reducing agent | Reductive amination or nucleophilic substitution |

| One-pot synthesis | Hydrazinoquinazolines + acyl chlorides + acid catalysis | High yield, simplified purification |

Analytical Verification

The synthesized 1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR to confirm substitution patterns and ring structures.

- Mass Spectrometry (MS): To verify molecular weight and purity.

- Elemental Analysis: To confirm elemental composition.

- X-ray Crystallography: Occasionally used for definitive structural confirmation.

Summary of Preparation Methodology

| Preparation Stage | Key Techniques | Outcome |

|---|---|---|

| Cyclization to form triazole | Hydrazine + nitrile, acid/base | Formation of 1,2,4-triazole ring |

| Alkylation | Methyl iodide/dimethyl sulfate | 1,3-Dimethyl substitution on triazole |

| Cyclohexane ring introduction | Nucleophilic substitution/reductive amination | Attachment of cyclohexan-1-amine moiety |

| One-pot synthesis (alternative) | Sequential acylation and cyclization | Efficient synthesis with high yields |

Research and Development Insights

- The preparation methods have been refined to improve yield, selectivity, and scalability.

- The “one-pot” synthesis approach is gaining prominence for its efficiency and reduced waste.

- The compound’s synthetic accessibility supports its exploration in medicinal chemistry and material science.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Cyclization: The compound can participate in cyclization reactions to form spiro compounds, which are of interest in medicinal chemistry.

Scientific Research Applications

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which contribute to its biological activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .

Comparison with Similar Compounds

Heterocyclic Core Variations

- 1,2,4-Triazole vs. 1,2,3-Triazole: The compound in , 4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine, differs in the triazole isomerism (1,2,3-triazole vs. 1,2,4-triazole).

Triazole vs. Pyrazole :

1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine () replaces the triazole with a pyrazole ring. Pyrazoles have two adjacent nitrogen atoms, reducing aromatic stabilization compared to triazoles. This substitution may alter solubility and metabolic stability .

Substituent Effects

- Alkyl vs. Aryl Groups: The target compound’s 1,3-dimethyltriazole contrasts with 1-(4-Phenyl-1H-1,2,4-triazol-3-yl)-3-(4-methyl-1H-1,2,4-triazol-5-yl)urea (), which incorporates phenyl and methyl groups.

Ethoxymethyl vs. Methyl :

The ethoxymethyl substituent in introduces an ether linkage, enhancing polarity and possibly aqueous solubility compared to the target compound’s methyl groups. However, this may reduce membrane permeability .

Backbone Modifications

Cyclohexane vs. Piperidine :

In , 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine replaces cyclohexane with piperidine. Piperidine’s nitrogen atom introduces basicity, affecting protonation states under physiological conditions, whereas cyclohexane provides a neutral, hydrophobic scaffold .Amine Positioning :

The co-crystal in (3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine) highlights the impact of substituent positions on triazole rings. The target compound’s 5-yl cyclohexanamine linkage may influence conformational flexibility and intermolecular interactions compared to para-substituted analogs .

Molecular Weight and Purity

The target compound’s intermediate molecular weight suggests balanced lipophilicity and solubility. Higher purity in (≥95%) reflects rigorous purification protocols, which may be relevant for reproducibility .

Biological Activity

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been documented in the literature, including microwave-assisted synthesis which enhances yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.

Antitumor Activity

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with tubulin and disruption of microtubule dynamics, similar to other triazole derivatives .

Enzyme Inhibition

This compound exhibits inhibitory effects on specific enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Such inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.

The mechanisms through which 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine exerts its biological effects include:

Interaction with Tubulin

The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress within cells .

Research Findings

Recent studies have provided quantitative data on the biological activities of this compound:

Case Studies

Several case studies highlight the efficacy of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine:

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines (e.g., HeLa and MCF7), the compound exhibited significant cytotoxicity with an IC50 value below that of standard chemotherapeutics like doxorubicin. The study concluded that its mechanism involves apoptosis induction through microtubule disruption.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cholinesterase enzymes demonstrated that this compound could effectively enhance acetylcholine levels in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. Table 1. Spectral Data for 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.45–1.70 (m, 6H, cyclohexane), δ 2.50 (s, 6H, –CH₃) | Confirms cyclohexane chair conformation and methyl substitution |

| HRMS (ESI+) | m/z 235.1562 ([M+H]⁺, calc. 235.1558) | Validates molecular formula (C₁₁H₁₈N₄) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Cu(I) Catalyst | 2.5 mol% | Maximizes regioselectivity (90% 1,4-product) |

| Temperature | 70°C | Balances reaction rate and side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.